molecular formula C19H18N2O4S2 B2967756 N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide CAS No. 2034590-08-2

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B2967756
CAS No.: 2034590-08-2
M. Wt: 402.48
InChI Key: WRDBJKOULSVMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide is a complex organic compound featuring a unique structure with thiophene rings and a methoxyphenyl group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide typically involves the condensation of thiophene derivatives with appropriate amines and aldehydes. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) for sulfurizing agents in the Paal–Knorr reaction .

Industrial Production Methods

Industrial production of thiophene derivatives, including N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can lead to the formation of sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiophene and methoxyphenyl moieties .

Scientific Research Applications

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene rings and methoxyphenyl group can interact with various enzymes and receptors, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-N’-(2-methoxyphenyl)ethanediamide is unique due to its specific combination of thiophene rings and a methoxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-25-14-7-3-2-6-13(14)21-18(23)17(22)20-12-19(24,15-8-4-10-26-15)16-9-5-11-27-16/h2-11,24H,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDBJKOULSVMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.